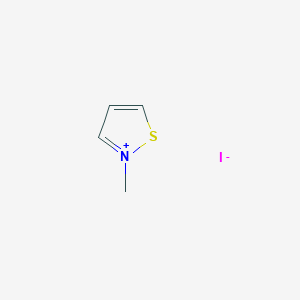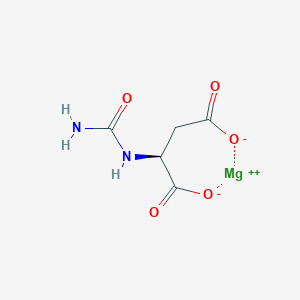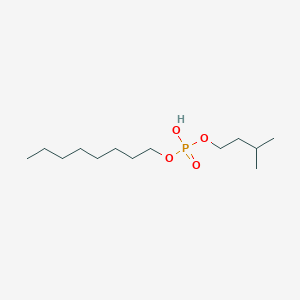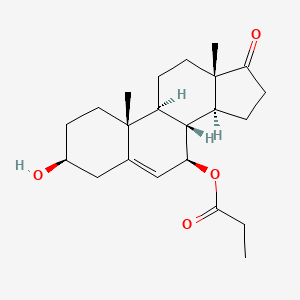
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate is a steroidal compound derived from androstane. It is characterized by the presence of a hydroxyl group at the 3-beta position, a keto group at the 17 position, and a propanoate ester at the 7 position. This compound is of interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate typically involves the following steps:
Starting Material: The synthesis begins with a suitable androstane derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-beta position can be achieved through selective hydroxylation reactions.
Oxidation: The keto group at the 17 position is introduced via oxidation reactions using reagents such as chromium trioxide or pyridinium chlorochromate.
Esterification: The propanoate ester is formed by reacting the intermediate with propanoic anhydride or propanoic acid in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Hydroxylation: Utilizing large reactors for the hydroxylation step.
Controlled Oxidation: Employing continuous flow reactors for the oxidation step to maintain consistent reaction conditions.
Efficient Esterification: Using automated systems for the esterification step to ensure precise control over reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to form a keto group.
Reduction: The keto group at the 17 position can be reduced to form a hydroxyl group.
Substitution: The propanoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol derivative.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects in hormone-related disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a precursor for other bioactive compounds.
Wirkmechanismus
The mechanism of action of (3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with steroid hormone receptors, influencing gene expression and cellular functions.
Pathways Involved: It can modulate pathways related to hormone signaling, metabolism, and cellular proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Epiandrosterone: A steroid hormone with weak androgenic activity, structurally similar but lacking the propanoate ester.
Androstenedione: A precursor to testosterone and estrone, differing in the position and type of functional groups.
Uniqueness
(3beta)-3-Hydroxy-17-oxoandrost-5-en-7-yl propanoate is unique due to the presence of the propanoate ester at the 7 position, which may confer distinct biological activities and chemical properties compared to other similar steroidal compounds.
Eigenschaften
CAS-Nummer |
216062-81-6 |
|---|---|
Molekularformel |
C22H32O4 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
[(3S,7R,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] propanoate |
InChI |
InChI=1S/C22H32O4/c1-4-19(25)26-17-12-13-11-14(23)7-9-21(13,2)16-8-10-22(3)15(20(16)17)5-6-18(22)24/h12,14-17,20,23H,4-11H2,1-3H3/t14-,15-,16-,17-,20-,21-,22-/m0/s1 |
InChI-Schlüssel |
VBXHTTHHRPGGOW-YHSLUMHMSA-N |
Isomerische SMILES |
CCC(=O)O[C@H]1C=C2C[C@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CCC(=O)[C@]4(CC3)C)C)O |
Kanonische SMILES |
CCC(=O)OC1C=C2CC(CCC2(C3C1C4CCC(=O)C4(CC3)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


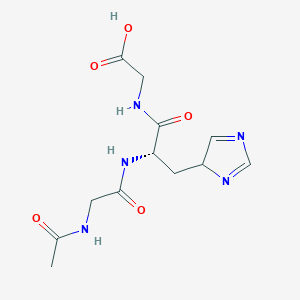
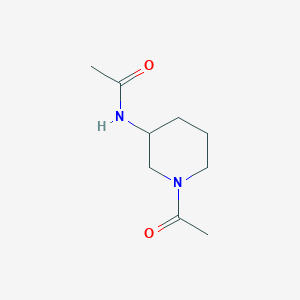

![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)
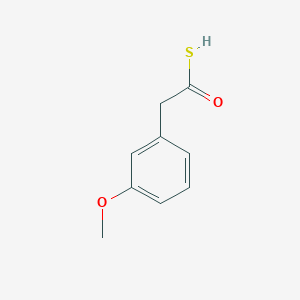
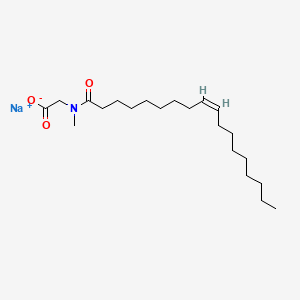
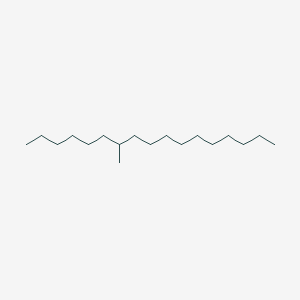

![3-(2-hydroxyethyl)-2-methyl-8H-pyrido[1,2-a]pyrimidine-4,9-dione](/img/structure/B13817683.png)

